

ADB-PINACA chemical structure and synthesis pathway

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Compound of Interest

Compound Name: ADB-PINACA

Cat. No.: B605181

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An In-depth Technical Guide on the Chemical Structure and Synthesis Pathway of **ADB-PINACA**

Introduction

ADB-PINACA, also known by its IUPAC name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has been identified in a variety of designer drug products.[1] It is a potent agonist of both the CB1 and CB2 cannabinoid receptors.[1] This technical guide provides a detailed overview of the chemical structure, synthesis pathway, and key analytical data for **ADB-PINACA**, intended for researchers, scientists, and drug development professionals.

Chemical Structure

ADB-PINACA is an indazole-based synthetic cannabinoid characterized by a 1-pentyl-1H-indazole-3-carboxamide core structure linked to an L-tert-leucinamide moiety.[2][3] The molecule possesses a chiral center at the alpha-carbon of the tert-leucinamide group.

Caption: Chemical structure of **ADB-PINACA**.

Physicochemical Properties

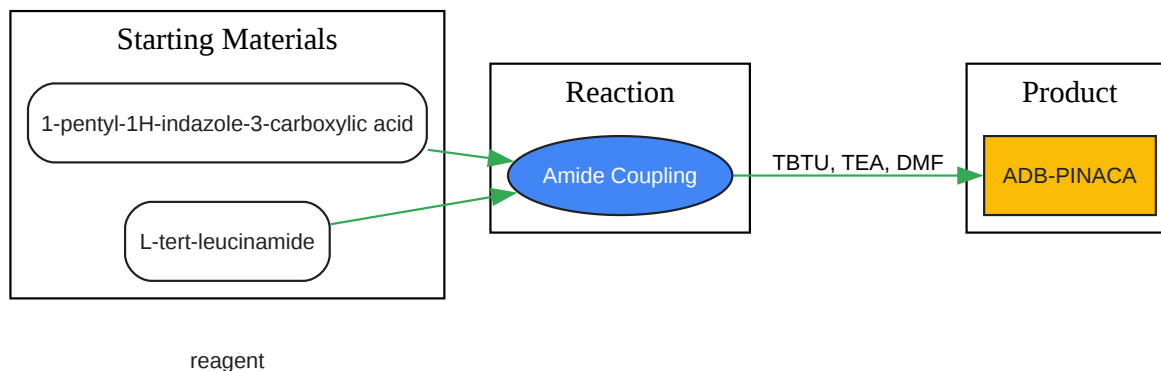
Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₈ N ₄ O ₂	[2][3]
Molar Mass	344.45 g/mol	[1][2][3]
IUPAC Name	N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide	[1][4]
SMILES	<chem>CCCCCn1c2ccccc2c(C(=O)N)C(C(=O)N)C(C)(C)Cn1</chem>	[2]
InChI Key	FWTARAXQGJRQKN-UHFFFAOYSA-N	[2][3]
Purity	≥98%	[3]

Pharmacological Data

Parameter	Value	Receptor	Reference
EC ₅₀	0.52 nM	CB ₁	[1]
EC ₅₀	0.88 nM	CB ₂	[1]

Synthesis Pathway

The synthesis of **ADB-PINACA** typically involves an amide coupling reaction between 1-pentyl-1H-indazole-3-carboxylic acid and L-tert-leucinamide. This is a common method for the synthesis of indazole-3-carboxamide synthetic cannabinoids.



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Caption: General synthesis pathway for **ADB-PINACA**.

Experimental Protocol: Amide Coupling

The following is a representative experimental protocol for the synthesis of **ADB-PINACA** via amide coupling, based on methods for similar compounds.[5]

- **Activation of Carboxylic Acid:** 1-pentyl-1H-indazole-3-carboxylic acid is dissolved in an anhydrous aprotic solvent such as dimethylformamide (DMF). An amide coupling reagent, for example, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), is added to the solution along with an organic base like triethylamine (TEA) to activate the carboxylic acid.[5] The mixture is stirred at room temperature to facilitate the formation of the active ester intermediate.
- **Amide Bond Formation:** L-tert-leucinamide is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the final product, **ADB-PINACA**.

Analytical Characterization

The identification and characterization of **ADB-PINACA** in forensic and research settings are typically performed using a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification of synthetic cannabinoids. **ADB-PINACA** can be identified based on its retention time and the fragmentation pattern of its mass spectrum.

Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS provides high-resolution mass data, which is crucial for the unambiguous identification of novel psychoactive substances. This technique allows for the determination of the exact mass of the molecule and its fragments, aiding in the confirmation of its elemental composition.[\[6\]](#)[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the **ADB-PINACA** molecule, allowing for its definitive structural confirmation.[\[6\]](#)

Metabolism

In vitro studies using human hepatocytes have shown that **ADB-PINACA** undergoes extensive metabolism. The major metabolic pathways include:

- Pentyl hydroxylation: Addition of a hydroxyl group to the pentyl side chain.[\[1\]](#)[\[8\]](#)
- Hydroxylation followed by oxidation: Formation of a ketone on the pentyl chain.[\[1\]](#)
- Glucuronidation: Conjugation with glucuronic acid.[\[1\]](#)[\[8\]](#)

The identification of specific metabolites is crucial for monitoring the intake of **ADB-PINACA** in biological samples.[9]

Legal Status

ADB-PINACA is a controlled substance in many countries, including the United States where it is classified as a Schedule I drug.[1][3][4] Its legal status can vary by jurisdiction, and it is important for researchers to be aware of the specific regulations in their region.

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References

- 1. ADB-PINACA - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | C19H28N4O2 | CID 86280478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of ADB-5'Br-BINACA in Plant Material and Analytical Characterization Using GC-MS, LC-QTOF-MS, NMR and ATR-FTIR | National Institute of Justice [nij.ojp.gov]
- 8. In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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